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3-(cyclopentylmethyl)-1-methyl-1H-pyrazol-5-amine
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Overview
Description
3-(cyclopentylmethyl)-1-methyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a cyclopentylmethyl group attached to the third carbon of the pyrazole ring and a methyl group attached to the first nitrogen atom. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclopentylmethyl)-1-methyl-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of cyclopentylmethyl bromide with 1-methyl-1H-pyrazol-5-amine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Another approach involves the cyclization of a suitable precursor, such as 3-(cyclopentylmethyl)-1-methyl-1H-pyrazole-5-carboxylic acid, followed by reduction to yield the desired amine. This method may require the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(cyclopentylmethyl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where electrophiles like alkyl halides can replace the hydrogen atom to form substituted amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of ketones or oxides.
Reduction: Formation of reduced derivatives such as alcohols or hydrocarbons.
Substitution: Formation of substituted amines with various alkyl groups.
Scientific Research Applications
3-(cyclopentylmethyl)-1-methyl-1H-pyrazol-5-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(cyclopentylmethyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
3-(cyclopentylmethyl)-1H-pyrazol-5-amine: Lacks the methyl group on the nitrogen atom, resulting in different chemical properties.
1-methyl-1H-pyrazol-5-amine: Lacks the cyclopentylmethyl group, leading to different biological activities.
3-(cyclopentylmethyl)-1-methyl-1H-pyrazole: Lacks the amine group, affecting its reactivity and applications.
Uniqueness
3-(cyclopentylmethyl)-1-methyl-1H-pyrazol-5-amine is unique due to the presence of both the cyclopentylmethyl and methyl groups, which impart distinct chemical and biological properties. This combination of substituents makes it a valuable compound for research and development in various scientific fields.
Biological Activity
3-(Cyclopentylmethyl)-1-methyl-1H-pyrazol-5-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the pyrazole family, characterized by a pyrazole ring substituted with a cyclopentylmethyl group and a methyl group. Its molecular formula is C11H16N4, and it has a molecular weight of 204.27 g/mol. The presence of these substituents contributes to its unique chemical reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular responses.
- Receptor Modulation : It can bind to receptors, potentially affecting signaling pathways that regulate cell growth, apoptosis, and inflammation.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. A study evaluating various pyrazole compounds demonstrated that those structurally related to this compound showed selective toxicity against cancer cell lines while sparing healthy cells. For instance, compounds similar in structure were tested against neuroblastoma cells, showing approximately 50% inhibition at concentrations around 100 μM .
Compound | Cell Line | IC50 (μM) | Selectivity |
---|---|---|---|
This compound | SH-SY5Y (neuroblastoma) | TBD | High |
Analog A | L929 (fibroblast) | TBD | Low |
Antimicrobial Activity
The compound also exhibits potential antimicrobial effects. Similar pyrazole derivatives have been shown to possess antifungal and antibacterial activities through mechanisms such as disrupting microbial cell walls or inhibiting key metabolic enzymes.
Case Studies
Case Study 1: Synthesis and Evaluation
A series of pyrazole derivatives were synthesized and evaluated for their biological activities. Among these, this compound was highlighted for its promising anticancer activity against SH-SY5Y cells while demonstrating low toxicity towards normal fibroblasts . This selectivity is crucial for developing therapeutic agents with minimal side effects.
Case Study 2: Structure-Activity Relationship (SAR)
In a study focusing on the SAR of pyrazole compounds, modifications on the pyrazole ring significantly influenced biological activity. The presence of bulky groups like cyclopentylmethyl was associated with enhanced receptor binding affinity and improved anticancer properties .
Properties
Molecular Formula |
C10H17N3 |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
5-(cyclopentylmethyl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C10H17N3/c1-13-10(11)7-9(12-13)6-8-4-2-3-5-8/h7-8H,2-6,11H2,1H3 |
InChI Key |
WHDDNACUVBIKGY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)CC2CCCC2)N |
Origin of Product |
United States |
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